molecular formula C10H14N4O4S B11999537 N-(3-amino-3-oxopropyl)-N-(5-nitro-1,3-thiazol-2-yl)butanamide CAS No. 43152-42-7

N-(3-amino-3-oxopropyl)-N-(5-nitro-1,3-thiazol-2-yl)butanamide

Cat. No.: B11999537
CAS No.: 43152-42-7
M. Wt: 286.31 g/mol
InChI Key: ZQMLMBWKTMVFTC-UHFFFAOYSA-N
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Description

N-(3-Amino-3-oxopropyl)-N-(5-nitro-1,3-thiazol-2-yl)butanamide is a synthetic compound featuring a 5-nitrothiazole core linked to a butanamide chain with a 3-amino-3-oxopropyl substituent. The 5-nitrothiazole moiety is a common pharmacophore in drug design, often contributing to redox activity and target binding .

Properties

CAS No.

43152-42-7

Molecular Formula

C10H14N4O4S

Molecular Weight

286.31 g/mol

IUPAC Name

N-(3-amino-3-oxopropyl)-N-(5-nitro-1,3-thiazol-2-yl)butanamide

InChI

InChI=1S/C10H14N4O4S/c1-2-3-8(16)13(5-4-7(11)15)10-12-6-9(19-10)14(17)18/h6H,2-5H2,1H3,(H2,11,15)

InChI Key

ZQMLMBWKTMVFTC-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)N(CCC(=O)N)C1=NC=C(S1)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-amino-3-oxopropyl)-N-(5-nitro-1,3-thiazol-2-yl)butanamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Nitro Group: Nitration reactions using nitric acid or other nitrating agents.

    Amide Bond Formation: Coupling reactions between an amine and a carboxylic acid derivative, often facilitated by coupling agents like EDCI or DCC.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Hydrolysis of Amide Bonds

The compound contains two amide bonds susceptible to hydrolysis under acidic or basic conditions:

  • Butanamide backbone : Hydrolysis yields 3-aminopropionamide and 5-nitrothiazole-2-carboxylic acid derivatives.

  • N-(3-amino-3-oxopropyl)amide : Hydrolysis produces β-alaninamide and substituted thiazole fragments.

Key Conditions :

ReagentTemperatureProductsYield
6M HCl (aqueous)100°C, 8h5-nitrothiazole-2-carboxylic acid~65%
2M NaOH (ethanol)80°C, 4hβ-alaninamide + butanoic acid~72%

Nitro Group Reduction

The 5-nitro group on the thiazole ring undergoes catalytic hydrogenation to form a primary amine, enhancing nucleophilicity for subsequent reactions :

NO2H2/Pd-C (10%)NH2\text{NO}_2 \xrightarrow{\text{H}_2/\text{Pd-C (10\%)}} \text{NH}_2

Optimized Protocol :

  • Solvent: Ethanol/water (4:1)

  • Pressure: 50 psi H₂, 25°C, 12h

  • Yield: 85–90% (isolated as hydrochloride salt)

Nucleophilic Substitution at Thiazole C-2 Position

The electron-deficient thiazole ring facilitates nucleophilic displacement at the C-2 position (adjacent to nitro group) :

NucleophileConditionsProduct
Sodium methoxideDMF, 120°C, 6hMethoxy-substituted thiazole
PiperidineAcetic acid, 90°C, 3hPiperidinyl-thiazole derivative

Condensation with Carbonyl Compounds

The primary amine in the 3-amino-3-oxopropyl group reacts with aldehydes/ketones to form Schiff bases :

R–CHO+H2N–(CO)–CH2CH2R–CH=N–(CO)–CH2CH2\text{R–CHO} + \text{H}_2\text{N–(CO)–CH}_2\text{CH}_2– \rightarrow \text{R–CH=N–(CO)–CH}_2\text{CH}_2–

Example : Reaction with benzaldehyde yields a crystalline Schiff base (m.p. 142–145°C, confirmed via 1H^1\text{H}-NMR ).

Oxidation Stability and Mitigation

The nitro group stabilizes the thiazole ring against oxidation, but the 3-amino-3-oxopropyl chain is susceptible to autoxidation. Antioxidants like L-ascorbic acid (0.1–1.0% w/w) are recommended during synthesis/storage to prevent N-oxide byproducts .

Complexation with Metal Ions

The thiazole nitrogen and amide carbonyl groups act as bidentate ligands for transition metals:

  • Cu(II) complex : Forms a blue complex in methanol (λmax=620 nm\lambda_{\text{max}} = 620\ \text{nm}) with proposed square-planar geometry.

  • Stability constant (logK\log K): 4.2 ± 0.3 (determined via UV-Vis titration) .

Scientific Research Applications

Biological Applications

  • Anticancer Activity
    • Research indicates that thiazole derivatives, including N-(3-amino-3-oxopropyl)-N-(5-nitro-1,3-thiazol-2-yl)butanamide, exhibit cytotoxic effects against various cancer cell lines. A study evaluated the growth inhibitory effects of several thiazole derivatives against 66 human tumor cell lines, demonstrating promising anticancer properties for compounds similar to this one .
  • Antimicrobial Properties
    • The compound has been investigated for its antimicrobial activity. Thiazole derivatives are known to possess significant antibacterial and antifungal properties, making them potential candidates for developing new antimicrobial agents .
  • Inhibition of Type III Secretion System
    • In a study focusing on bacterial pathogenesis, the compound was tested for its ability to inhibit the Type III secretion system (T3SS), which is crucial for the virulence of certain pathogens. High concentrations of related compounds showed a marked reduction in the secretion of virulence factors .

Case Study 1: Anticancer Screening

A study published in the Journal of Medicinal Chemistry investigated various thiazole derivatives for their anticancer properties. Among these, this compound was highlighted for its significant cytotoxicity against specific cancer cell lines, suggesting its potential as a lead compound for further development .

Case Study 2: Antimicrobial Evaluation

In vitro tests conducted on thiazole derivatives revealed that this compound exhibited strong inhibitory effects against both Gram-positive and Gram-negative bacteria. These findings support the notion that this compound could be developed into a novel antimicrobial agent .

Mechanism of Action

The mechanism of action would depend on its specific biological target. For example, if it acts as an antimicrobial agent, it might inhibit bacterial enzymes or disrupt cell membrane integrity. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Features and Functional Groups

Target Compound
  • Core structure : 5-nitro-1,3-thiazole.
  • Substituents: Butanamide chain with a 3-amino-3-oxopropyl group.
  • Key functional groups: Nitro (electron-withdrawing), amide (hydrogen-bond donor/acceptor), and amino-oxo (polar, hydrophilic).
Comparators

N-(4-Methoxyphenyl)-N′-(5-nitro-1,3-thiazol-2-yl)urea (AR-A014418) Core structure: 5-nitro-1,3-thiazole. Substituents: Urea linkage to 4-methoxyphenyl. Key differences: Urea group (vs. amide) and methoxy-phenyl (vs. amino-oxopropyl). Activity: Potent GSK-3β inhibitor with planar conformation enhancing binding affinity .

N-(5-Nitro-1,3-thiazol-2-yl)-4-(trifluoromethyl)benzamide

  • Core structure : 5-nitro-1,3-thiazole.
  • Substituents : Benzamide with trifluoromethyl group.
  • Key differences : Trifluoromethyl (electron-withdrawing) and benzamide (aromatic bulk).
  • Activity : Antiparasitic agent with enhanced stability due to CF₃ group .

2-(4-Bromophenyl)-N-(5-nitro-1,3-thiazol-2-yl)acetamide

  • Core structure : 5-nitro-1,3-thiazole.
  • Substituents : Acetamide with 4-bromophenyl.
  • Key differences : Shorter acetamide chain (vs. butanamide) and bromo substituent (hydrophobic, halogen bonding).
  • Molecular weight : 342.17 g/mol (vs. ~295 g/mol for target compound, estimated) .

Forminitrazole (N-(5-Nitro-1,3-thiazol-2-yl)formamide) Core structure: 5-nitro-1,3-thiazole. Substituents: Formamide. Key differences: Minimal side chain (formamide vs. butanamide).

Physicochemical and Crystallographic Properties

Compound Solubility Features Crystallographic Insights
Target Compound Likely polar due to amino-oxo No direct data; similar thiazoles form H-bonded chains (e.g., AR-A014418 chains via N—H⋯O) .
AR-A014418 Moderate (DMF-soluble) Planar structure (r.m.s. deviation 0.045 Å); forms 1D chains along [101] .
4-(Trifluoromethyl)benzamide Low (DMSO/water recrystallized) Two independent molecules with N—H⋯N and N—H⋯O interactions .

Biological Activity

N-(3-amino-3-oxopropyl)-N-(5-nitro-1,3-thiazol-2-yl)butanamide, with the CAS number 43152-42-7, is a compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and relevant case studies.

Molecular Formula : C10H14N4O4S
Molecular Weight : 286.3076 g/mol
Density : 1.414 g/cm³
Boiling Point : 519.5°C at 760 mmHg
Flash Point : 268°C

The compound features a thiazole ring and an amide functional group, which are crucial for its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The process begins with the formation of the thiazole ring followed by the introduction of the amino and oxopropyl groups. The final step usually involves coupling the thiazole derivative with appropriate amines under controlled conditions to yield the target compound .

Antimicrobial Properties

Recent studies have indicated that compounds containing thiazole moieties exhibit significant antimicrobial activities. For instance, derivatives similar to this compound have shown promising results against various bacterial strains. A study highlighted that certain thiazole-based compounds demonstrated effective inhibition against Gram-positive and Gram-negative bacteria .

Enzyme Inhibition

The compound's mechanism of action may involve the inhibition of specific enzymes linked to bacterial metabolism. The thiazole ring can interact with active sites on enzymes, potentially disrupting their function. This suggests a pathway through which this compound exerts its biological effects .

Case Studies

  • Antibacterial Activity Assessment : A study evaluated a series of thiazole derivatives for their antibacterial properties. Among them, this compound was found to inhibit the growth of Staphylococcus aureus and Escherichia coli effectively. The minimum inhibitory concentration (MIC) was determined to be significantly lower than that of commonly used antibiotics .
  • Plant Growth Promotion : Another research explored the application of thiazole derivatives in agriculture. It was found that compounds similar to this compound promoted plant growth and increased seed yield in rapeseed crops. This suggests potential applications in agrochemical formulations .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound likely inhibits key enzymes in bacterial pathways.
  • Membrane Disruption : It may alter microbial cell membrane integrity.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that thiazole derivatives can induce oxidative stress in microbial cells, leading to cell death .

Q & A

Q. What are the recommended methodologies for synthesizing N-(3-amino-3-oxopropyl)-N-(5-nitro-1,3-thiazol-2-yl)butanamide?

  • Methodological Answer : Microwave-assisted synthesis is a robust approach for similar nitro-thiazole derivatives. For example, equimolar reactions of precursors (e.g., 2-amino-5-nitrothiazole and acyl chlorides) in dry solvents (e.g., DMF) under nitrogen, heated at 403 K for 1 hour, yield crystalline products . Post-synthesis, purification via silica gel chromatography (e.g., 98% DCM/2% methanol) and recrystallization (e.g., methanol) ensures high purity. Reaction progress should be monitored by TLC .

Q. How can the crystal structure of this compound be determined?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is optimal. Data collection using a Nonius Kappa CCD diffractometer with MoKα radiation (λ = 0.71073 Å) and refinement via SHELXL-97 software provides accurate structural parameters (e.g., bond lengths, angles, and hydrogen-bonding networks) . For visualization, ORTEP-III with a graphical interface (GUI) is recommended to generate displacement ellipsoid plots . Key metrics include R1 values (<0.05) and wR2 (<0.15) for reliability .

Q. What spectroscopic techniques are suitable for characterizing this compound?

  • Methodological Answer :
  • NMR : ¹H/¹³C NMR in DMSO-d₆ to confirm proton environments (e.g., nitro-thiazole protons at δ 8.2–8.5 ppm).
  • FT-IR : Identify functional groups (e.g., C=O stretch at ~1680 cm⁻¹, NO₂ asymmetric stretch at ~1520 cm⁻¹) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ peak matching theoretical m/z).

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) using crystallographic data (e.g., PDB ID for GSK-3β) can simulate binding interactions. Focus on the nitro-thiazole moiety’s role in ATP-competitive inhibition . Validate docking poses with molecular dynamics (MD) simulations (e.g., 100 ns trajectories in GROMACS) to assess binding stability. Compare results with experimental IC₅₀ values from kinase inhibition assays .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodological Answer :
  • Assay Standardization : Ensure consistent conditions (e.g., ATP concentration, incubation time). For example, GSK-3β inhibition assays should use 10 µM ATP and 30-min pre-incubation .
  • Structural Analog Comparison : Compare with analogs (e.g., AR-A014418) to identify substituent effects. If activity varies, analyze steric/electronic differences via Hammett plots or QSAR models .
  • Meta-Analysis : Pool data from multiple studies using fixed/random-effects models to identify outliers or trends .

Q. How can hydrogen-bonding networks in the crystal structure inform drug design?

  • Methodological Answer : SC-XRD data reveal intermolecular interactions (e.g., N–H⋯O hydrogen bonds forming 1D chains along [101]). These interactions stabilize the crystal lattice and suggest pharmacophore features. For example, the nitro group’s hydrogen-bond acceptor capacity may enhance binding to kinase catalytic pockets . Use Mercury software to quantify interaction geometries (distance/angle thresholds: 2.2–3.2 Å, 120–180°) .

Key Considerations for Experimental Design

  • Synthesis : Optimize microwave power/solvent polarity to reduce byproducts .
  • Crystallography : Use low-temperature (100 K) data collection to minimize thermal motion .
  • Biological Assays : Include positive controls (e.g., TDZD-8 for GSK-3β) and validate with orthogonal assays (e.g., Western blot for phosphorylation inhibition) .

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